Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate hydrochloride

Protecting Group Chemistry Orthogonal Deprotection Multi-step Synthesis

Researchers synthesizing CNS-targeted spirocyclic drug candidates require orthogonal protecting group strategies incompatible with Boc-only analogs. This Cbz-protected hydrochloride salt provides hydrogenolytic deprotection orthogonal to acid-labile groups. • Orthogonal Cbz enables sequential deprotection impossible with Boc analogs • HCl salt enhances aqueous solubility vs. free base (CAS 1239852-33-5) • 1-yl regioisomer critical for M4 antagonist and GLP-1 agonist SAR • Rigid spirocyclic core increases Fsp³ and target binding entropy

Molecular Formula C15H21ClN2O2
Molecular Weight 296.8
CAS No. 1774897-50-5
Cat. No. B2612580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 6-azaspiro[2.5]octan-1-ylcarbamate hydrochloride
CAS1774897-50-5
Molecular FormulaC15H21ClN2O2
Molecular Weight296.8
Structural Identifiers
SMILESC1CNCCC12CC2NC(=O)OCC3=CC=CC=C3.Cl
InChIInChI=1S/C15H20N2O2.ClH/c18-14(19-11-12-4-2-1-3-5-12)17-13-10-15(13)6-8-16-9-7-15;/h1-5,13,16H,6-11H2,(H,17,18);1H
InChIKeyMIKPNJXYJKJEMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate hydrochloride (CAS 1774897-50-5): Procurement and Differentiation Guide for the 6-Azaspiro[2.5]octane Scaffold


Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate hydrochloride (CAS 1774897-50-5) is a heterocyclic spirocyclic building block featuring a 6-azaspiro[2.5]octane core with a benzyl carbamate (Cbz) protecting group at the 1-amino position, supplied as the hydrochloride salt (MF: C15H21ClN2O2, MW: 296.79 g/mol) . This compound belongs to the class of conformationally rigid 6-azaspiro[2.5]octane derivatives, which serve as versatile synthetic intermediates in medicinal chemistry, particularly for developing small-molecule modulators of central nervous system (CNS) targets [1]. The 6-azaspiro[2.5]octane scaffold has been successfully optimized into potent M4 muscarinic acetylcholine receptor antagonists [2], GLP-1 receptor agonists [3], and MAGL inhibitors [4], establishing its broad pharmacological relevance.

Why Generic Substitution of Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate Hydrochloride Fails: Critical Structural Determinants


Substituting benzyl 6-azaspiro[2.5]octan-1-ylcarbamate hydrochloride with a closely related analog such as the tert-butyl carbamate (Boc) derivative or the 2-yl regioisomer is not chemically neutral. The benzyl carbamate (Cbz) protecting group offers orthogonal deprotection conditions (hydrogenolysis) relative to the acid-labile Boc group [1], a critical consideration in multi-step synthetic sequences requiring orthogonal protecting group strategies. Furthermore, stereochemical and positional specificity is paramount: structure-activity relationship (SAR) studies on chiral 6-azaspiro[2.5]octanes have demonstrated that the R enantiomer at the 1-position possesses markedly superior M4 receptor potency compared to the S enantiomer [2]. Similarly, the regioisomeric attachment of the carbamate (1-yl versus 2-yl) yields distinct spatial vectors and intermolecular interaction geometries that are not interchangeable in lead optimization campaigns .

Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate Hydrochloride: Quantitative Differentiation Evidence for Procurement Decisions


Orthogonal Protecting Group Strategy: Cbz vs. Boc for 6-Azaspiro[2.5]octane Intermediates

The benzyl carbamate (Cbz) protecting group on the 1-amino position of 6-azaspiro[2.5]octane (CAS 1774897-50-5) provides orthogonal deprotection capability relative to the more common tert-butyl carbamate (Boc) analog . Cbz groups are quantitatively removed under hydrogenolysis conditions (H2, Pd/C, atmospheric pressure) while remaining completely stable to acidic conditions (e.g., TFA, HCl) that cleave Boc groups [1].

Protecting Group Chemistry Orthogonal Deprotection Multi-step Synthesis

Structural Positional Specificity: 1-yl vs. 2-yl Carbamate Regioisomers

The 1-yl carbamate substitution pattern in CAS 1774897-50-5 differs fundamentally from the 2-yl regioisomer (CAS 1239852-33-5) in spatial vector orientation and conformational behavior . The 1-position on the spiro[2.5]octane framework places the carbamate functionality on the cyclopropane ring, whereas the 2-yl isomer positions the carbamate on the six-membered piperidine ring .

Regioisomerism Spirocycle Conformation SAR Studies

Salt Form Selection: Hydrochloride vs. Free Base for Solubility and Handling

The hydrochloride salt form (CAS 1774897-50-5) provides enhanced aqueous solubility and improved solid-state handling properties compared to the free base analog (CAS 1239852-33-5) [1]. Spirocyclic amines typically exhibit moderate to low aqueous solubility as free bases; salt formation is a standard strategy to improve dissolution for biological assays and subsequent reactions [2].

Salt Form Aqueous Solubility Compound Handling

Spirocyclic Scaffold Conformational Rigidity vs. Linear Piperidine Analogs

The 6-azaspiro[2.5]octane core provides conformational rigidity through its spirocyclic fusion, which restricts bond rotation and reduces the entropic penalty upon target binding compared to conformationally flexible linear piperidine-based scaffolds [1]. This spirocyclic framework increases the fraction of sp³-hybridized carbon atoms (Fsp³), a parameter positively correlated with improved physicochemical properties including solubility and metabolic stability [2].

Spirocycle Conformational Restriction Medicinal Chemistry

Optimal Application Scenarios for Benzyl 6-azaspiro[2.5]octan-1-ylcarbamate Hydrochloride Based on Quantitative Evidence


Multi-Step Synthetic Sequences Requiring Orthogonal Amine Protection

This compound is the appropriate choice when a synthetic route requires selective deprotection of an amine in the presence of another protected amine functionality. The Cbz group remains intact under acidic Boc-deprotection conditions (TFA/DCM), enabling sequential deprotection strategies that are impossible with Boc-only analogs [1]. Users performing complex syntheses of 6-azaspiro[2.5]octane-containing drug candidates, such as M4 antagonists or GLP-1 agonists, should procure this hydrochloride salt to leverage orthogonal protecting group chemistry [2].

Aqueous Biological Assays Requiring Soluble Spirocyclic Amine Building Blocks

For in vitro screening campaigns, biochemical assays, or cell-based studies, the hydrochloride salt form (CAS 1774897-50-5) is preferred over the free base analog (CAS 1239852-33-5). The ionic salt provides enhanced aqueous solubility, facilitating dissolution in assay buffers and reducing the need for organic co-solvents such as DMSO that may interfere with biological readouts [1]. This is particularly relevant for M4 muscarinic receptor binding assays or GLP-1 functional assays where consistent compound solubility is essential for reproducible dose-response data [2].

SAR Studies Focused on 1-Position Pharmacophore Optimization

Researchers conducting structure-activity relationship (SAR) investigations on the 6-azaspiro[2.5]octane scaffold should select the 1-yl regioisomer specifically. Chiral SAR studies have established that substitution at the 1-position with specific stereochemistry (R configuration) is critical for achieving high M4 receptor potency [1]. The 2-yl regioisomer, while commercially available, positions the functional group on the piperidine ring, generating a distinct pharmacophore geometry that is not interchangeable in lead optimization programs [2]. Procuring the correct regioisomer ensures SAR continuity and interpretable structure-activity data.

Conformationally Restricted Scaffold Design for CNS Drug Discovery

Medicinal chemistry programs targeting CNS indications with spirocyclic scaffolds should utilize 6-azaspiro[2.5]octane derivatives over flexible piperidine analogs. The conformational rigidity imposed by the spirocyclic core enhances target binding entropy and increases Fsp³, parameters associated with improved clinical success rates [1]. This building block is directly relevant to optimizing M4 muscarinic antagonists [2], GLP-1 receptor agonists [3], and MAGL inhibitors [4]—all of which have leveraged the 6-azaspiro[2.5]octane scaffold to achieve potent target engagement and favorable drug-like properties.

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